molecular formula C13H12 B12714433 2-Ethenyl-1-methylnaphthalene CAS No. 35737-86-1

2-Ethenyl-1-methylnaphthalene

Cat. No.: B12714433
CAS No.: 35737-86-1
M. Wt: 168.23 g/mol
InChI Key: HQEBIIQRJHCZNH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-1-methylnaphthalene can be synthesized through various methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with ethylene and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic isomerization of 1-methylnaphthalene to 2-methylnaphthalene, followed by a vinylation process. This method ensures high yield and purity of the target compound. The process may include steps such as distillation, crystallization, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 2-ethyl-1-methylnaphthalene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents onto the aromatic ring.

Major Products Formed:

Scientific Research Applications

2-Ethenyl-1-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethenyl-1-methylnaphthalene exerts its effects depends on the specific reactions it undergoes. In general, the vinyl group can participate in polymerization reactions, forming long-chain polymers. The aromatic ring can engage in π-π interactions, influencing the compound’s behavior in various environments. The molecular targets and pathways involved are primarily related to its chemical reactivity and interaction with other molecules .

Comparison with Similar Compounds

    2-Methylnaphthalene: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.

    1-Methylnaphthalene: An isomer with the methyl group in a different position, affecting its chemical properties.

    2-Vinylnaphthalene: Lacks the methyl group, resulting in distinct reactivity patterns.

Uniqueness: 2-Ethenyl-1-methylnaphthalene is unique due to the presence of both a vinyl and a methyl group on the naphthalene ring. This combination imparts specific reactivity and properties that are not observed in its simpler analogs. The vinyl group allows for polymerization and other addition reactions, while the methyl group influences the compound’s stability and reactivity in substitution reactions .

Properties

CAS No.

35737-86-1

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethenyl-1-methylnaphthalene

InChI

InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3

InChI Key

HQEBIIQRJHCZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C=C

Origin of Product

United States

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